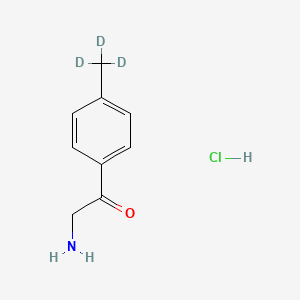

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is a deuterated derivative of 2-Amino-1-(4-methylphenyl)ethanone Hydrochloride. This compound is often used in biochemical research, particularly in the study of metabolic pathways and enzyme reactions. The deuterium labeling helps in tracing the compound in various biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methylacetophenone.

Deuteration: The methyl group is replaced with a deuterium atom using deuterated reagents.

Amination: The ketone group is converted to an amino group through reductive amination.

Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Bulk Deuteration: Using deuterated reagents in large quantities.

Continuous Flow Reactors: To ensure efficient and consistent production.

Purification: Using crystallization and recrystallization techniques to obtain high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used.

Major Products

Oxidation: Produces 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Produces 4-methylphenylethanol or 4-methylphenylethylamine.

Substitution: Produces various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride has several scientific research applications:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding metabolic pathways by tracing the deuterium-labeled compound.

Medicine: Used in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

Industry: Employed in the synthesis of deuterated compounds for various applications.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride involves its interaction with enzymes and metabolic pathways. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into enzyme activity and metabolic flux.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-1-(4-methylphenyl)ethanone Hydrochloride: The non-deuterated version of the compound.

2-Amino-1-(4-methylphenyl)ethanol: A reduced form of the compound.

4-Methylbenzylamine: A related compound with a similar structure.

Uniqueness

The uniqueness of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride lies in its deuterium labeling, which makes it particularly useful for tracing and studying biochemical pathways. This property is not present in its non-deuterated counterparts, making it a valuable tool in scientific research.

Biologische Aktivität

2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride, with the chemical formula C9H12ClNO, is a deuterated derivative of 2-amino-1-(4-methylphenyl)ethanone, which is often used in medicinal chemistry and biological research. This compound exhibits various biological activities, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific biological targets. The amino group and the aromatic ring contribute to its ability to bind with enzymes and receptors, potentially influencing their activity. This compound may act as an inhibitor or modulator in various biochemical pathways, particularly those related to neurological functions and metabolic processes.

Pharmacological Applications

- Neurological Disorders : Research indicates that compounds similar to 2-Amino-1-(4-methylphenyl)ethanone-d3 have potential applications in treating neurological disorders. They may affect neurotransmitter systems, providing therapeutic avenues for conditions such as depression and anxiety .

- Metabolic Regulation : The compound's influence on metabolic pathways suggests its potential role in obesity management and metabolic syndrome treatment. Studies have shown that related compounds can modulate appetite-regulating neuropeptides, thus impacting food intake and energy balance .

- Antimicrobial Activity : There is evidence that structurally related compounds exhibit antimicrobial properties. The presence of the methyl group on the phenyl ring may enhance lipophilicity, improving membrane penetration and increasing efficacy against bacterial strains .

Case Study 1: Neurological Impact

A study focusing on the effects of amino ketones on neuropeptide signaling demonstrated that these compounds can significantly alter the release of anorexigenic peptides in animal models. This suggests that 2-Amino-1-(4-methylphenyl)ethanone-d3 might similarly influence neuropeptide dynamics, providing insights into its potential use for appetite regulation .

Data Table: Biological Activity Comparison

Eigenschaften

IUPAC Name |

2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWOUORJQZGRRF-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.